molecular formula C9H8F3NO3 B1412779 Methyl 3-methoxy-6-(trifluoromethyl)picolinate CAS No. 1806317-49-6

Methyl 3-methoxy-6-(trifluoromethyl)picolinate

Cat. No.: B1412779
CAS No.: 1806317-49-6
M. Wt: 235.16 g/mol
InChI Key: GRUJSFAEJXTBCQ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-6-(trifluoromethyl)picolinate is a fluorinated pyridine derivative characterized by a methoxy group at the 3-position, a trifluoromethyl (CF₃) group at the 6-position, and a methyl ester at the 2-position. This compound is structurally related to picolinic acid esters, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes electron-donating effects, influencing reactivity and binding interactions .

Properties

IUPAC Name

methyl 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-5-3-4-6(9(10,11)12)13-7(5)8(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUJSFAEJXTBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution on Pyridine Derivatives

Method Overview:
A common approach involves starting from a suitably substituted pyridine ring, such as methyl 6-(trifluoromethyl)picolinate or related intermediates, followed by selective substitution at the 3-position with methoxy groups.

Key Steps:

  • Preparation of the starting pyridine derivative:
    The synthesis typically begins with the formation of methyl 6-(trifluoromethyl)picolinate via nucleophilic substitution or electrophilic aromatic substitution on pyridine rings bearing suitable leaving groups.

  • Electrophilic substitution at the 3-position:
    Bromination or chlorination at the 3-position is achieved using N-bromosuccinimide (NBS) or similar reagents under controlled conditions, followed by substitution with methoxy groups through nucleophilic substitution with methanol or methylating agents.

Research Data:
A patent describes the synthesis of methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, which involves bromination of methyl 6-(trifluoromethyl)picolinate followed by substitution with methoxy groups (see).

Step Reagents & Conditions Outcome
Bromination NBS, radical initiator, in a suitable solvent (e.g., CCl₄) 3-bromo derivative
Methoxy substitution Sodium methoxide in methanol Methyl 3-methoxy-6-(trifluoromethyl)picolinate

Multi-step Functionalization via Organometallic Intermediates

Method Overview:
Research indicates that organometallic reagents such as magnesium or lithium compounds can be used to activate pyridine derivatives for subsequent substitution.

Key Steps:

Research Data:
A patent describes the use of TMPMgCl·LiCl in the presence of dimethylcarbonate and aprotic solvents like DMSO or THF at low temperatures to form key intermediates (see).

Reagent Conditions Purpose
TMPMgCl·LiCl -50°C to 50°C, in DMSO Activation of pyridine ring
Dimethylcarbonate 1–5 mol equivalents Functionalization at specific positions

Summary of Key Data and Reaction Conditions

Preparation Method Starting Material Reagents Solvent Temperature Yield References
Direct substitution Methyl 6-(trifluoromethyl)picolinate NBS, sodium methoxide CCl₄, methanol RT to reflux Variable ,
Esterification 3-methoxy-6-(trifluoromethyl)picolinic acid Ethanol, sulfuric acid Ethanol Reflux High Classical method
Organometallic activation Methyl 6-(trifluoromethyl)picolinate TMPMgCl·LiCl, dimethylcarbonate DMSO, THF -50°C to 50°C Moderate to high

Notes on Optimization and Purification

  • Reaction Control:
    Precise temperature control is crucial during halogenation and organometallic steps to prevent overreaction or decomposition.

  • Purification:
    Chromatography, recrystallization, and vacuum drying are standard for isolating high-purity this compound.

  • Analytical Confirmation: NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy are employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of picolinic acid, such as 3-methoxy-6-(trifluoromethyl)picolinic acid and its reduced or substituted forms .

Scientific Research Applications

Building Block for Synthesis

Methyl 3-methoxy-6-(trifluoromethyl)picolinate serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Table 1: Reactions Involving this compound

Reaction TypeProduct FormedNotes
OxidationMethyl 3-methoxy-6-(trifluoromethyl)picolinic acidUseful for further functionalization
ReductionMethyl 3-methoxy-6-(trifluoromethyl)picolinyl alcoholPotentially bioactive compound
SubstitutionVarious substituted derivativesDepends on the nucleophile used

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activity and interacting with biomolecules. The trifluoromethyl group enhances its interaction with hydrophobic regions of proteins.

Case Study: Anti-Cancer Properties
A study investigated the effects of this compound on prostate cancer cell lines (DU145 and PC-3). The compound demonstrated a dose-dependent inhibition of cell proliferation, with notable changes in cell cycle distribution and apoptosis markers.

Table 2: Effects on Prostate Cancer Cell Lines

Concentration (µM)DU145 Cell Proliferation (%)PC-3 Cell Proliferation (%)
Control100100
58588
107075
205055

Drug Development

The unique chemical structure of this compound makes it a promising candidate for drug development. Its ability to modulate biological pathways can be harnessed to design novel therapeutics targeting various diseases, including cancer and metabolic disorders.

Example: Targeting mTOR Pathway
In a recent study, this compound was shown to influence the mTOR signaling pathway in cancer cells, suggesting its potential role as an anti-cancer agent by promoting autophagy and inhibiting cell growth.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at its target sites .

Comparison with Similar Compounds

Substituent Variations in the Pyridine Ring

The table below compares key structural and physicochemical properties of Methyl 3-methoxy-6-(trifluoromethyl)picolinate with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Synthesis Notes References
This compound Not Provided C₉H₈F₃NO₃ 247.16 3-OCH₃, 6-CF₃, 2-COOCH₃ Agrochemical intermediates, ligand design
3-Methoxy-6-(trifluoromethyl)picolinic acid 1214330-74-1 C₈H₆F₃NO₃ 221.13 3-OCH₃, 6-CF₃, 2-COOH Precursor for ester derivatives
Methyl 3-bromo-6-(trifluoromethyl)picolinate 1211538-62-3 C₈H₅BrF₃NO₂ 284.03 3-Br, 6-CF₃, 2-COOCH₃ Suzuki coupling reactions, medicinal chemistry
Methyl 6-chloro-3-(trifluoromethyl)picolinate 1416354-40-9 C₈H₅ClF₃NO₂ 239.58 6-Cl, 3-CF₃, 2-COOCH₃ Herbicide intermediates
Methyl 6-(trifluoromethyl)picolinate 155377-05-2 C₈H₆F₃NO₂ 205.13 6-CF₃, 2-COOCH₃ (no 3-substituent) Simplified structure for reactivity studies
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate 866775-18-0 C₈H₆BrF₃N₂O₂ 317.05 3-NH₂, 5-CF₃, 6-Br, 2-COOCH₃ Multifunctional synthetic intermediate

Key Differences and Implications

Electronic Effects :

  • The methoxy group in this compound donates electron density via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, bromo (in 1211538-62-3) and chloro (in 1416354-40-9) substituents are electron-withdrawing, making the ring less reactive toward electrophiles but more prone to nucleophilic aromatic substitution .
  • The trifluoromethyl group in all compounds enhances oxidative stability and lipid solubility, critical for agrochemical activity and blood-brain barrier penetration in drug candidates .

Synthetic Utility: Bromo and chloro derivatives (e.g., 1211538-62-3, 1416354-40-9) serve as electrophilic partners in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups . The amino group in 866775-18-0 enables condensation reactions for forming amides or imines, expanding its utility in medicinal chemistry .

Applications: Agrochemicals: this compound derivatives are explored as herbicides and insecticides due to their resistance to metabolic degradation . Pharmaceuticals: Bromo and amino analogs are intermediates in kinase inhibitors or antibacterial agents (e.g., metallo-β-lactamase inhibitors) . Materials Science: Phosphoryl-containing derivatives (e.g., compounds in ) act as ligands in catalytic systems or flame retardants .

Biological Activity

Methyl 3-methoxy-6-(trifluoromethyl)picolinate is a compound that has garnered attention in various fields, particularly for its biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10_{10}H8_{8}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : Approximately 233.17 g/mol
  • Functional Groups : Methoxy (-OCH3_3) and trifluoromethyl (-CF3_3) groups enhance lipophilicity and biological activity.

The presence of the trifluoromethyl group increases the compound's ability to penetrate biological membranes, which is crucial for its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances the compound's lipophilicity, which can influence its binding affinity at target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .
  • Anticancer Properties : Some studies indicate that it may have cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, indicating its potential as a new antimicrobial agent.
  • Evaluation of Cytotoxicity : In vitro tests on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. This effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(trifluoromethyl)picolinateLacks methoxy groupModerate antimicrobial activity
Methyl 4-(trifluoromethyl)picolinateTrifluoromethyl at 4-positionLower cytotoxicity compared to methyl 3-methoxy
Picolinic acidParent compoundLimited biological activity

This compound stands out due to its enhanced lipophilicity and dual functional groups, which confer distinct chemical properties and biological activities compared to its analogs.

Q & A

Q. What computational methods predict the bioactivity of this compound analogs?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with target proteins (e.g., acetylcholinesterase).
  • QSAR models : Train on datasets of picolinate derivatives with known IC₅₀ values.
  • Electrostatic potential maps : Gaussian09 calculations to identify nucleophilic/electrophilic sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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